1-(4-Amino-3-(trifluoromethoxy)phenyl)-1-bromopropan-2-one 1-(4-Amino-3-(trifluoromethoxy)phenyl)-1-bromopropan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20540841
InChI: InChI=1S/C10H9BrF3NO2/c1-5(16)9(11)6-2-3-7(15)8(4-6)17-10(12,13)14/h2-4,9H,15H2,1H3
SMILES:
Molecular Formula: C10H9BrF3NO2
Molecular Weight: 312.08 g/mol

1-(4-Amino-3-(trifluoromethoxy)phenyl)-1-bromopropan-2-one

CAS No.:

Cat. No.: VC20540841

Molecular Formula: C10H9BrF3NO2

Molecular Weight: 312.08 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Amino-3-(trifluoromethoxy)phenyl)-1-bromopropan-2-one -

Specification

Molecular Formula C10H9BrF3NO2
Molecular Weight 312.08 g/mol
IUPAC Name 1-[4-amino-3-(trifluoromethoxy)phenyl]-1-bromopropan-2-one
Standard InChI InChI=1S/C10H9BrF3NO2/c1-5(16)9(11)6-2-3-7(15)8(4-6)17-10(12,13)14/h2-4,9H,15H2,1H3
Standard InChI Key GGLZWDJENJKFLQ-UHFFFAOYSA-N
Canonical SMILES CC(=O)C(C1=CC(=C(C=C1)N)OC(F)(F)F)Br

Introduction

Structural and Molecular Characteristics

The compound’s structure features a phenyl ring substituted at the 4-position with an amino group (NH2-\text{NH}_2) and at the 3-position with a trifluoromethoxy group (OCF3-\text{O}-\text{CF}_3). A bromopropan-2-one moiety (COCH2Br-\text{CO}-\text{CH}_2\text{Br}) is attached to the phenyl ring’s 1-position. Key molecular parameters are summarized in Table 1.

Table 1: Fundamental chemical data for 1-(4-Amino-3-(trifluoromethoxy)phenyl)-1-bromopropan-2-one .

PropertyValue
CAS Number1804043-01-3
Molecular FormulaC10H9BrF3NO2\text{C}_{10}\text{H}_{9}\text{BrF}_{3}\text{NO}_{2}
Molecular Weight312.08 g/mol
DensityNot reported
Boiling PointNot reported
Melting PointNot reported

The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the bromine atom provides a reactive site for nucleophilic substitutions. Quantum mechanical calculations suggest that the electron-withdrawing trifluoromethoxy group polarizes the phenyl ring, increasing the electrophilicity of the carbonyl carbon in the bromopropanone moiety .

Synthesis Methodologies

Alternative Routes

Physicochemical Properties

Reactivity

The bromine atom in the bromopropanone group is highly susceptible to nucleophilic displacement. In alkaline conditions, it undergoes hydrolysis to form a ketone, while amine nucleophiles facilitate the formation of Schiff bases. The amino group participates in condensation reactions, enabling the synthesis of heterocyclic compounds such as quinazolines .

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 1680–1700 cm1^{-1} (C=O stretch) and 1250–1280 cm1^{-1} (C–O–CF3_3).

  • NMR Spectroscopy:

    • 1H^1\text{H}: δ 2.5 ppm (s, 3H, COCH2_2Br), δ 6.8–7.4 ppm (m, 3H, aromatic protons).

    • 19F^{19}\text{F}: δ -58 ppm (s, CF3_3) .

Applications in Pharmaceutical Research

Antibacterial Agents

The compound’s trifluoromethoxy group is a key motif in antibacterial pharmacophores. A patent (CA2515311A1) discloses oxazolidinone derivatives containing trifluoromethoxy-substituted phenyl groups, which exhibit potent activity against Gram-positive pathogens. While 1-(4-Amino-3-(trifluoromethoxy)phenyl)-1-bromopropan-2-one is not directly cited, its structural similarity suggests utility as an intermediate in synthesizing such derivatives .

Anticancer Research

Brominated ketones are explored as alkylating agents in cancer therapy. The compound’s ability to cross cell membranes, aided by the trifluoromethoxy group, enhances its bioavailability. Preliminary studies on analogous bromopropanones demonstrate inhibition of histone deacetylases (HDACs), a promising anticancer target.

Challenges and Future Directions

Synthetic Optimization

Current methods suffer from moderate yields (50–65%) due to side reactions during diazotization. Future research could explore photochemical bromination or flow chemistry to improve efficiency .

Biological Screening

Despite its potential, no published studies directly evaluate the compound’s bioactivity. Collaborative efforts between synthetic chemists and pharmacologists are needed to assess its therapeutic relevance.

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